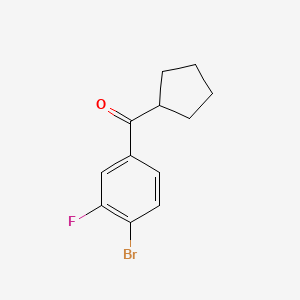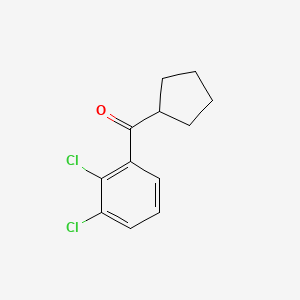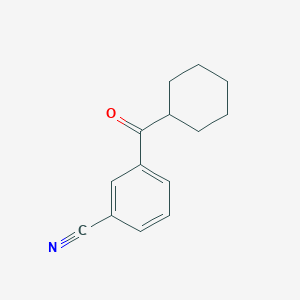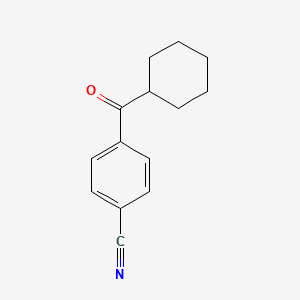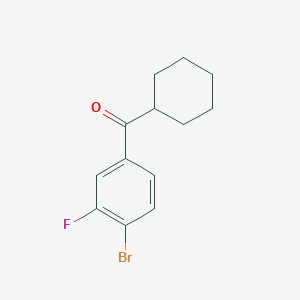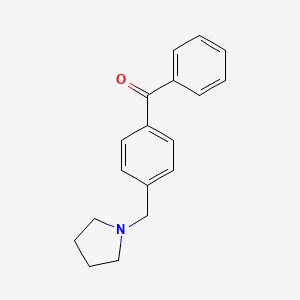
4-(Pyrrolidinomethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Pyrrolidinomethyl)benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various benzophenone derivatives and related compounds, which can provide insights into the chemical behavior and properties that might be relevant to "4-(Pyrrolidinomethyl)benzophenone" .
Synthesis Analysis
The synthesis of benzophenone derivatives often involves the reaction of ketones with various reagents. For instance, substituted benzophenones have been synthesized from pyrylium salts and methyl(ene) ketones in the presence of piperidine acetate . Similarly, novel polyimides derived from benzophenone with pyridine and ketone units have been prepared using a classical two-step procedure . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidinomethyl)benzophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can be characterized using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data . These techniques would be essential in confirming the structure of "4-(Pyrrolidinomethyl)benzophenone" once synthesized.
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions. For example, the reaction of phosphonium ylides with benzophenone derivatives can lead to the formation of novel compounds . Additionally, the photoreaction of benzophenone with other compounds can result in substitution or reduction reactions, depending on the pH of the solution . These reactions could provide insights into the reactivity of "4-(Pyrrolidinomethyl)benzophenone" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives, such as thermal stability, solubility, and mechanical properties, can be determined using various analytical techniques. For instance, polyimides derived from benzophenone exhibit high glass transition temperatures, good solubility in polar solvents, and excellent thermal stability . These properties are crucial for applications in high-performance materials and optoelectronic devices . The properties of "4-(Pyrrolidinomethyl)benzophenone" would need to be evaluated similarly to determine its potential applications.
科学的研究の応用
Photochemical Applications
- Benzophenone and its derivatives are known for their ability to undergo photochemical reactions. For instance, benzophenone can be used in photoinduced direct pyridination of C(sp3)–H bonds, a process that is highly chemoselective and enables the intermolecular formation of sterically hindered bonds between alkylaromatics and pyridine. This methodology serves as a powerful tool for constructing biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).
Environmental Impact and Transformation
- Benzophenone-type UV filters, including derivatives like benzophenone-4, have been studied for their transformation behaviors during chlorination disinfection treatments. The presence of iodide ions can lead to the formation of halogenated products, including iodinated by-products, which may have increased acute toxicity after chlorination treatment (Yang et al., 2017).
Detection and Analysis in Biological Samples
- Techniques have been developed for determining benzophenones in human biological samples, such as placental tissue, utilizing liquid chromatography-tandem mass spectrometry. This method facilitates the investigation of human exposure to benzophenones through dermal application of products containing sunscreen agents (Vela-Soria et al., 2011).
Photoinitiators in Polymerization
- Benzophenone derivatives have been utilized as photoinitiators in polymerization processes. For example, novel polymeric benzophenone photoinitiators have been synthesized for use in UV-curing systems, offering advantages such as better water solubility and reduced toxicity compared to traditional benzophenone photoinitiators (Wang et al., 2014).
Endocrine-Disrupting Effects and Health Implications
- The potential endocrine-disrupting effects of benzophenone-type UV filters have raised concerns. Studies have investigated the associations between exposure to these compounds and estrogen-dependent diseases, such as endometriosis, by examining their occurrence in human urine samples (Kunisue et al., 2012).
Safety And Hazards
特性
IUPAC Name |
phenyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSFRKNYZQYHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642728 |
Source


|
| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidinomethyl)benzophenone | |
CAS RN |
898775-89-8 |
Source


|
| Record name | Phenyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

